molecular formula C30H47F3O3 B13415243 Cholest-5-en-3-ol (3beta)-, 2,2,2-trifluoroethyl carbonate CAS No. 62654-06-2

Cholest-5-en-3-ol (3beta)-, 2,2,2-trifluoroethyl carbonate

Cat. No.: B13415243
CAS No.: 62654-06-2
M. Wt: 512.7 g/mol
InChI Key: KOVRJXLBYGVOHW-UHFFFAOYSA-N
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Description

Cholest-5-en-3-ol (3beta)-, 2,2,2-trifluoroethyl carbonate is a synthetic compound with the molecular formula C30H47F3O3 and a molecular weight of 512.69 g/mol This compound is a derivative of cholesterol, where the hydroxyl group at the 3-position is esterified with 2,2,2-trifluoroethyl carbonate

Preparation Methods

The synthesis of Cholest-5-en-3-ol (3beta)-, 2,2,2-trifluoroethyl carbonate typically involves the reaction of Cholest-5-en-3-ol with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography.

Chemical Reactions Analysis

Cholest-5-en-3-ol (3beta)-, 2,2,2-trifluoroethyl carbonate can undergo various chemical reactions, including:

Scientific Research Applications

Cholest-5-en-3-ol (3beta)-, 2,2,2-trifluoroethyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cholest-5-en-3-ol (3beta)-, 2,2,2-trifluoroethyl carbonate involves its interaction with specific molecular targets and pathways. The trifluoroethyl carbonate group can enhance the lipophilicity of the compound, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Cholest-5-en-3-ol (3beta)-, 2,2,2-trifluoroethyl carbonate can be compared with other similar compounds such as:

    Cholesteryl chloroformate: Another cholesterol derivative with a chloroformate group instead of a trifluoroethyl carbonate group.

    Cholesteryl acetate: A simpler ester derivative of cholesterol with an acetate group.

    Cholesteryl benzoate: An ester derivative with a benzoate group.

The uniqueness of this compound lies in the presence of the trifluoroethyl carbonate group, which imparts distinct chemical and biological properties compared to other cholesterol derivatives .

Properties

CAS No.

62654-06-2

Molecular Formula

C30H47F3O3

Molecular Weight

512.7 g/mol

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2,2-trifluoroethyl carbonate

InChI

InChI=1S/C30H47F3O3/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(36-27(34)35-18-30(31,32)33)13-15-28(21,4)26(23)14-16-29(24,25)5/h9,19-20,22-26H,6-8,10-18H2,1-5H3

InChI Key

KOVRJXLBYGVOHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCC(F)(F)F)C)C

Origin of Product

United States

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